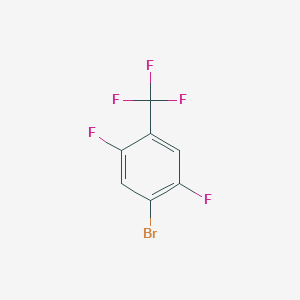

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNCYVHNJMSHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene, a key fluorinated building block for researchers in medicinal chemistry and materials science. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome. The chosen synthetic route is a robust, multi-step process culminating in a regioselective Sandmeyer reaction.

I. Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 1,4-difluoro-2-(trifluoromethyl)benzene. This strategy is predicated on the well-established and highly regioselective nature of electrophilic aromatic nitration, followed by a standard reduction and the classic Sandmeyer reaction.

The core logic for this pathway is as follows:

-

Regiocontrol: Direct bromination of 1,4-difluoro-2-(trifluoromethyl)benzene would likely result in a mixture of isomers that are difficult to separate. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. By first installing a nitro group, which can be converted to a diazonium salt, we can leverage the powerful and specific Sandmeyer reaction to introduce the bromine atom at a precisely controlled location.

-

Precursor Accessibility: The starting material, 1,4-difluoro-2-(trifluoromethyl)benzene, and the necessary reagents are commercially available, making this route practical for typical laboratory settings.

-

Reaction Reliability: Each step in the sequence—nitration, reduction, and diazotization/Sandmeyer—represents a fundamental and well-understood transformation in organic chemistry, enhancing the overall reliability of the protocol.

The complete synthetic workflow is visualized below.

Caption: Overall synthetic workflow for this compound.

II. Synthesis of the Key Precursor: 2,5-Difluoro-4-(trifluoromethyl)aniline

This section details the two-step preparation of the essential aniline intermediate required for the final Sandmeyer reaction.

Step 1: Regioselective Nitration of 1,4-Difluoro-2-(trifluoromethyl)benzene

The initial step involves the electrophilic aromatic substitution to install a nitro group. The regiochemical outcome is dictated by the directing effects of the existing substituents. The fluorine atoms are activating ortho, para-directors, while the trifluoromethyl group is a deactivating meta-director. The position between the two fluorine atoms is sterically hindered. Therefore, the nitronium ion (NO₂⁺) is directed to the position ortho to the C-5 fluorine and meta to the trifluoromethyl group, yielding the desired 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene isomer with high selectivity.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid (98%) in a three-necked flask cooled to 0-5 °C in an ice bath, slowly add 1,4-difluoro-2-(trifluoromethyl)benzene.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified further by distillation or chromatography if necessary.

Table 1: Reagent Quantities for Nitration

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |

| 1,4-Difluoro-2-(trifluoromethyl)benzene | 182.09 | 1.0 | e.g., 0.1 | 18.2 g |

| Conc. Sulfuric Acid (98%) | 98.08 | ~4.0 | ~0.4 | ~22 mL |

| Fuming Nitric Acid (>90%) | 63.01 | 1.1 | 0.11 | ~7.6 mL |

Step 2: Reduction to 2,5-Difluoro-4-(trifluoromethyl)aniline

The nitro group is readily reduced to the corresponding amine using several established methods. Catalytic hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective approach.

Experimental Protocol (SnCl₂ Method):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene from the previous step and ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the mixture.

-

Slowly add concentrated hydrochloric acid (HCl) to the stirring mixture. The reaction is exothermic.

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. The tin salts will precipitate.

-

Extract the resulting slurry with ethyl acetate or diethyl ether multiple times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to afford 2,5-difluoro-4-(trifluoromethyl)aniline, which can be used in the next step, often without further purification. A literature source describes a similar reduction of 2,5-difluoronitrobenzene using a Raney nickel catalyst and hydrogen gas[1].

Table 2: Reagent Quantities for Reduction

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |

| Nitro Intermediate | 227.09 | 1.0 | e.g., 0.09 | 20.4 g |

| SnCl₂·2H₂O | 225.63 | 3.0 | 0.27 | 60.9 g |

| Ethanol | 46.07 | - | - | ~200 mL |

| Conc. Hydrochloric Acid (37%) | 36.46 | ~6.0 | ~0.54 | ~45 mL |

III. Final Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aromatic amino group into a wide range of substituents, including halides, via a diazonium salt intermediate.[2][3][4] The reaction proceeds in two distinct stages: the formation of the diazonium salt at low temperature, followed by its decomposition in the presence of a copper(I) salt catalyst to yield the final product.[2][5]

Part A: Diazotization of the Aniline Precursor

The conversion of the primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this transformation. This step is critically temperature-sensitive; diazonium salts are generally unstable and can decompose violently at elevated temperatures. Therefore, maintaining a temperature between 0 and 5 °C is paramount for safety and yield.

Part B: Copper(I) Bromide-Mediated Substitution

The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas (N₂) and forming an aryl radical.[2] This radical abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired this compound.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization:

-

In a flask, dissolve 2,5-difluoro-4-(trifluoromethyl)aniline in 48% hydrobromic acid (HBr) and water, then cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Bromination:

-

In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr. Heat it gently if necessary to dissolve, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution from the first step to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, gently heat the mixture to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, 1 M NaOH, and finally with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Table 3: Reagent Quantities for Sandmeyer Reaction

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |

| Aniline Precursor | 197.11 | 1.0 | e.g., 0.08 | 15.8 g |

| Hydrobromic Acid (48%) | 80.91 | ~3.0 | ~0.24 | ~27 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 0.084 | 5.8 g |

| Copper(I) Bromide (CuBr) | 143.45 | 1.2 | 0.096 | 13.8 g |

IV. Safety and Handling

-

Corrosive Reagents: Concentrated acids (H₂SO₄, HNO₃, HCl, HBr) are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures (0-5 °C) without any attempt at isolation.

-

Toxic Vapors: Bromine-containing compounds and organic solvents should be handled in a well-ventilated fume hood.

-

Exothermic Reactions: The nitration, reduction neutralization, and Sandmeyer decomposition steps are exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

V. Conclusion

The synthesis of this compound is effectively accomplished through a well-designed three-step sequence. The strategy hinges on a regioselective nitration of the starting material, followed by a standard reduction to form the key aniline precursor. The final transformation utilizes the classic Sandmeyer reaction, a reliable and powerful tool for the introduction of a bromine atom with absolute regiocontrol. By carefully controlling reaction parameters, particularly temperature during the diazotization step, this protocol provides a robust and reproducible pathway for accessing this valuable fluorinated building block for advanced chemical research.

References

-

Wikipedia. Sandmeyer reaction. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[2]

-

Rutherford, K. G., & Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[6]

-

Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[3]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[4]

-

Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene. [Online]. Available at: [Accessed Jan 17, 2026].[7]

-

Google Patents. US2494817A - Bromination of trifluoromethyl derivatives of benzene. [Online]. Available at: [Accessed Jan 17, 2026].[8]

-

Wang, Q., & Wang, X. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[9]

-

PrepChem.com. Synthesis of 2,5-difluoroaniline. [Online]. Available at: [Link] [Accessed Jan 17, 2026].[1]

-

Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. [Online]. Available at: [Accessed Jan 17, 2026].[10]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 8. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 9. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 10. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules is a paramount strategy for modulating a vast array of physicochemical and biological properties. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—confer enhanced metabolic stability, increased lipophilicity, and altered pKa values upon parent molecules. These modifications are often pivotal in transforming a promising lead compound into a viable drug candidate or a high-performance material.[1][2]

This guide focuses on 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene , a highly functionalized aromatic building block poised for significant utility in the synthesis of complex chemical entities. Its strategic substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, two activating fluorine atoms, and an electron-withdrawing trifluoromethyl group, makes it a substrate of considerable interest for the discerning synthetic chemist. This document serves as a comprehensive technical resource, elucidating the structure, properties, synthesis, and reactive potential of this valuable compound.

Chemical Identity and Core Properties

This compound is a liquid at room temperature, distinguished by its dense array of functional groups on the benzene ring.[3] The combination of these substituents creates a unique electronic environment, influencing its reactivity and physical characteristics.

Chemical Structure

The molecular structure of this compound is depicted below. The strategic placement of the bromo, difluoro, and trifluoromethyl groups offers multiple avenues for synthetic transformations.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 261945-75-9 | [3][4] |

| Molecular Formula | C₇H₂BrF₅ | [3][4] |

| Molecular Weight | 260.99 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Physical State | Liquid | [3] |

| Purity | ≥98.0% | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)F)C(F)(F)F | [3] |

| InChI | InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12,13)/h1-2H | [3] |

| InChI Key | FRNCYVHNJMSHKX-UHFFFAOYSA-N | [3] |

Spectroscopic data is crucial for the verification of the compound's identity. While a comprehensive dataset is not publicly available, ¹H NMR, ¹³C NMR, and MS data can be obtained from commercial suppliers and spectral databases.[5][6]

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous polyhalogenated aromatic compounds. The most probable approach involves the direct bromination of a suitable trifluoromethylated and difluorinated benzene precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

A logical precursor for this synthesis is 1,4-difluoro-2-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director and deactivating, while the fluorine atoms are ortho, para-directors and deactivating. The directing effects of the fluorine atoms would favor bromination at the positions ortho and para to them. The position between the two fluorine atoms is sterically hindered. Therefore, bromination is expected to occur at the position ortho to one of the fluorine atoms and meta to the trifluoromethyl group.

Caption: Proposed synthesis of this compound.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for safety and yield.

Materials:

-

1,4-difluoro-2-(trifluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4-difluoro-2-(trifluoromethyl)benzene (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield the desired product.

Chemical Reactivity and Synthetic Applications

The unique arrangement of substituents on this compound imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

The bromo-substituent can be converted into a Grignard reagent by reacting with magnesium metal.[7] This opens up possibilities for nucleophilic addition to a wide range of electrophiles, such as aldehydes, ketones, and esters.

Protocol for Grignard Formation (General):

-

Activate magnesium turnings in anhydrous THF with a small crystal of iodine.

-

Slowly add a solution of this compound in anhydrous THF to the activated magnesium.

-

Maintain a gentle reflux to sustain the reaction.

-

The resulting Grignard reagent can then be used in subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing groups (two fluorine atoms and a trifluoromethyl group) activates the aromatic ring towards nucleophilic aromatic substitution.[8][9] The fluorine atoms are potential leaving groups in such reactions, especially when a strong nucleophile is used. The outcome of the reaction would depend on the reaction conditions and the nature of the nucleophile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 261945-75-9) is not widely available, general precautions for handling halogenated aromatic compounds should be strictly followed. Based on data for similar compounds, it should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May cause respiratory irritation. Avoid breathing vapors or mist.

-

Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush with plenty of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Always consult the supplier's safety data sheet for the most current and comprehensive safety information before handling this compound.

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance the biological activity of a molecule. The 1-Bromo-2,5-difluoro-4-(trifluoromethyl)phenyl moiety introduced through this building block can be found in a variety of advanced materials and pharmaceutical candidates. Its utility spans across the synthesis of agrochemicals, liquid crystals, and active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas. The ability to fine-tune molecular properties through the strategic incorporation of fluorine makes this compound a valuable tool for researchers aiming to develop next-generation technologies and medicines.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and novel molecules. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, offering a solid foundation for its application in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in advancing science and technology is undeniable.

References

-

Alachem Co., Ltd. 261945-75-9 | 1-bromo-2,5-difluoro-4-trifluoromethylbenzene. (URL: [Link])

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

-

Wikipedia. Nucleophilic aromatic substitution. (URL: [Link])

-

BYJU'S. Nucleophilic Aromatic Substitution. (URL: [Link])

- Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid. (URL: )

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Benzene, 1,3,4-tribromo-2,5-difluoro- synthesis - chemicalbook [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 261945-75-9 | 1-bromo-2,5-difluoro-4-trifluoromethylbenzene - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound(261945-75-9) 1H NMR spectrum [chemicalbook.com]

- 6. 261945-75-9|this compound|BLD Pharm [bldpharm.com]

- 7. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

"1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene" CAS number 261945-75-9

An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

Introduction: A Versatile Fluorinated Building Block

This compound, identified by its CAS number 261945-75-9, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl (CF3) group. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of fluorine atoms and the trifluoromethyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, applications, and safe handling of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 261945-75-9 | [6][7] |

| Molecular Formula | C₇H₂BrF₅ | [6][7] |

| Molecular Weight | 260.99 g/mol | [6][7] |

| MDL Number | MFCD01631615 | [1][8] |

| Appearance | Liquid | [9] |

| Purity | Typically ≥97-98% | [6][9] |

| Storage Conditions | Sealed in a dry environment, recommended at 2-8°C. | [1] |

For detailed characterization, a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, is essential. This information is typically available from commercial suppliers upon request and is crucial for verifying the structure and purity of the material before use.[1][10]

Synthesis and Manufacturing

While specific, detailed public-domain synthesis procedures for this compound are not extensively documented, a plausible and common industrial approach involves the electrophilic bromination of a 1,4-difluoro-2-(trifluoromethyl)benzene precursor. The general principles for such a reaction are well-established in organic chemistry.

A representative synthetic approach, analogous to the synthesis of similar polyfluorinated bromobenzenes, would likely involve the following steps:

Protocol: Electrophilic Bromination

-

Reaction Setup : A solution of the starting material, 1,4-difluoro-2-(trifluoromethyl)benzene, is prepared in a suitable inert solvent, such as a halogenated solvent like chloroform or carbon tetrachloride.[11]

-

Catalyst Addition : A Lewis acid catalyst, commonly iron powder or iron(III) bromide, is introduced to the reaction mixture.[11]

-

Bromination : Liquid bromine is added dropwise to the mixture at a controlled temperature, often slightly elevated to facilitate the reaction.[11] The reaction is typically exothermic and may require cooling to maintain the desired temperature range.

-

Reaction Monitoring and Workup : The reaction progress is monitored by techniques such as GC or TLC. Upon completion, the reaction is quenched, often with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine.

-

Purification : The organic layer is separated, washed with a basic solution (e.g., 10% sodium hydroxide) to remove acidic byproducts, and then with water.[11] After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its aryl bromide functionality, which serves as a handle for a variety of powerful C-C and C-N bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is ideally suited for participation in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[12][13][14] This reaction is invaluable for synthesizing substituted anilines, which are prevalent motifs in pharmaceuticals.[15]

The catalytic cycle, a well-established mechanism, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[16]

Exemplary Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere : To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., X-Phos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or KOt-Bu).[15] The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition : Add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Conditions : The mixture is heated, often with microwave irradiation or conventional heating, to the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification : After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the desired N-aryl amine.

Other Cross-Coupling Reactions

Beyond C-N bond formation, the aryl bromide can readily participate in other crucial transformations such as:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

-

Sonogashira Coupling : Reaction with terminal alkynes to synthesize aryl-alkyne frameworks.

-

Heck Coupling : Reaction with alkenes to form substituted styrenyl systems.

Formation of Organometallic Reagents

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile. This is a classic strategy for C-C bond formation.

Reaction with magnesium metal in an ethereal solvent like THF or diethyl ether generates the corresponding Grignard reagent.[17]

Causality Behind Experimental Choices : The formation of Grignard reagents from aryl halides bearing ortho-fluorine atoms can be complicated by the potential for benzyne formation via elimination of MgBrF.[18][19] To mitigate this side reaction, the Grignard formation is often performed at low temperatures, and the resulting reagent is used immediately in subsequent reactions.

Protocol: Low-Temperature Grignard Formation

-

Setup : All glassware must be rigorously flame-dried under an inert atmosphere. Magnesium turnings (1.2 eq.) are placed in the reaction flask.

-

Activation : A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[17]

-

Initiation and Addition : A solution of this compound (1.0 eq.) in anhydrous THF is prepared. A small portion is added to the magnesium suspension to initiate the reaction. Once initiated (indicated by a color change and gentle reflux), the flask is cooled (e.g., to 0°C or -20°C), and the remaining aryl bromide solution is added dropwise to maintain a controlled reaction rate.[20]

-

Use : The resulting Grignard reagent is a dark, cloudy solution and should be used immediately by adding the desired electrophile (e.g., an aldehyde, ketone, or ester).

A highly reactive organolithium species can be generated via lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) at very low temperatures.[21][22]

Causality Behind Experimental Choices : This method is extremely effective but requires stringent anhydrous and anaerobic conditions and cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of the highly basic organolithium intermediate.[22] The lithium-halogen exchange is generally very fast at these temperatures.

Applications in Drug Development

The incorporation of fluorine and fluorinated groups like trifluoromethyl (CF₃) is a widely adopted strategy in modern drug design.[4][5] The 2,5-difluoro-4-(trifluoromethyl)phenyl moiety, introduced using the title compound, can confer several advantageous properties to a drug candidate:

-

Metabolic Stability : The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption.[3]

-

Binding Affinity : The highly polarized C-F bonds can engage in favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the potency of the drug.

-

Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[3]

This building block is therefore frequently employed in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and transferases, as well as in the development of agonists and antagonists for G-protein coupled receptors.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.[23][24][25]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. | [23][25][26] |

| Inhalation | Avoid breathing vapors. If inhaled, remove the person to fresh air and seek medical attention if symptoms persist. | [23][24] |

| Skin Contact | Avoid contact with skin. If contact occurs, wash off immediately with soap and plenty of water. Remove contaminated clothing. | [23][24] |

| Eye Contact | In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [23][24] |

| Storage | Store in a cool, well-ventilated place. Keep the container tightly closed and protected from light. | [1][23] |

| Fire | Use carbon dioxide, dry chemical powder, or appropriate foam for extinction. | [24] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. | [23][24] |

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly at the aryl bromide position, allows for its incorporation into complex molecular architectures through a variety of modern synthetic methods. For researchers and scientists in drug development, understanding the nuances of its handling, reactivity, and the strategic advantages conferred by its unique fluorination pattern is key to unlocking its full potential in the creation of next-generation therapeutics and advanced materials.

References

-

S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 261945-75-9 | 1-bromo-2,5-difluoro-4-trifluoromethylbenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]

-

ResearchGate. (2025). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

Sources

- 1. 261945-75-9|this compound|BLD Pharm [bldpharm.com]

- 2. 889459-13-6|1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsolu.ca [labsolu.ca]

- 7. 261945-75-9 | 1-bromo-2,5-difluoro-4-trifluoromethylbenzene - Alachem Co., Ltd. [alachem.co.jp]

- 8. CAS 261945-75-9 | 1800-B-90 | MDL MFCD01631615 | 4-Bromo-2,5-difluorobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. This compound(261945-75-9) 1H NMR [m.chemicalbook.com]

- 11. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. jk-sci.com [jk-sci.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. aarti-industries.com [aarti-industries.com]

An In-depth Technical Guide to 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene: Properties, Hazards, and Safe Handling

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical reagents in use is paramount to ensuring both experimental success and laboratory safety. This guide provides a detailed overview of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene (CAS No. 261945-75-9), a fluorinated aromatic compound with applications in organic synthesis. Due to the limited availability of a complete, single-source Safety Data Sheet (SDS), this document synthesizes information from various chemical suppliers and databases, supplemented with established best practices for handling structurally related halogenated and trifluoromethylated aromatic compounds.

Chemical and Physical Identity

This compound is a substituted benzene ring, a structural motif common in the development of pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and a trifluoromethyl group imparts specific reactivity and physical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261945-75-9 | BLDpharm[1], Alachem Co., Ltd.[2] |

| Molecular Formula | C₇H₂BrF₅ | BLDpharm[1], Alachem Co., Ltd.[2] |

| Molecular Weight | 260.99 g/mol | BLDpharm[1], Alachem Co., Ltd.[2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |

| Boiling Point | 180.1 ± 35.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.768 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Hazard Identification and GHS Classification

Based on information from multiple chemical suppliers, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

-

GHS Pictogram:

-

Hazard Statements:

-

H315: Causes skin irritation. [1] This is a common characteristic of halogenated aromatic compounds, which can defat the skin, leading to dryness, redness, and inflammation.

-

H319: Causes serious eye irritation. [1] Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.

-

H335: May cause respiratory irritation. [1] Inhalation of vapors or mists can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

-

-

Precautionary Statements:

Safe Handling and Storage

The cornerstone of working safely with this compound is a robust risk assessment and the implementation of a multi-layered safety protocol.

The primary line of defense against exposure is the use of effective engineering controls. All handling of this substance should be conducted in a well-ventilated laboratory.

-

Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.

-

Ventilation: General laboratory ventilation should be adequate to ensure that ambient concentrations of the chemical remain low in the event of a minor spill.

Appropriate PPE must be worn at all times when handling this chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against skin contact.

-

-

Respiratory Protection: If there is a risk of exposure above acceptable limits, or in situations where engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Hierarchy of Personal Protective Equipment for handling this compound.

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly sealed to prevent the escape of vapors.

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[1]

-

Incompatibilities: Avoid storage with strong oxidizing agents, as these may react exothermically with halogenated compounds.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to minimize harm.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and seek medical attention.

-

Skin Contact: If the chemical comes into contact with the skin, remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Caption: Step-by-step workflow for responding to a spill of this compound.

While specific fire-fighting data for this compound is not available, general procedures for flammable and halogenated organic compounds should be followed.

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.

-

Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be generated, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

-

Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.

Conclusion

This compound is a valuable reagent in organic synthesis, but it requires careful and informed handling due to its irritant properties. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work safely and effectively with this compound. The information and protocols outlined in this guide are intended to provide a solid foundation for the safe use of this chemical in a research and development setting.

References

-

Alachem Co., Ltd. 1-bromo-2,5-difluoro-4-trifluoromethylbenzene. [Link]

-

This compound. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

PubChem. 1-Bromo-3,4,5-trifluorobenzene. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

Introduction

1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a highly substituted aromatic compound with the chemical formula C₇H₂BrF₅.[1][2][3] Its molecular weight is approximately 260.99 g/mol .[1][2] As a poly-halogenated benzene derivative, it serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of bromine, fluorine, and a trifluoromethyl group on the benzene ring imparts unique chemical and physical properties, making precise structural verification paramount.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the compound's spectral features. This approach provides a robust framework for researchers to confirm the identity and purity of this compound in a laboratory setting.

Integrated Spectroscopic Analysis Workflow

The unambiguous structural elucidation of an organic molecule relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for analyzing this compound is outlined below.

Caption: Logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹⁹F, and ¹³C NMR experiments are essential. Due to the presence of multiple fluorine atoms, complex spin-spin coupling patterns are expected, providing a wealth of structural information.

¹H NMR Analysis: The Lone Proton

The structure contains a single aromatic proton (H-3). Its chemical shift and multiplicity are highly informative.

-

Chemical Shift (δ): This proton is flanked by a fluorine atom (at C-2) and the trifluoromethyl group (at C-4). Both are strongly electron-withdrawing, which will deshield the proton, shifting its resonance significantly downfield. A predicted chemical shift would be in the range of 7.5 - 7.9 ppm .

-

Multiplicity: The proton at C-3 will couple to the adjacent fluorine at C-2 (³JHF) and the fluorine at C-5 (³JHF). It will also exhibit a longer-range coupling to the three fluorine atoms of the CF₃ group (⁵JHF). This will result in a complex multiplet, likely a doublet of doublets of quartets (ddq), although some couplings may be too small to be resolved.

¹⁹F NMR Analysis: A Tale of Three Fluorine Environments

¹⁹F NMR is crucial for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[4] We expect three distinct signals corresponding to the fluorine at C-2, the fluorine at C-5, and the trifluoromethyl group.

-

CF₃ Group: The trifluoromethyl group typically appears in a distinct region of the ¹⁹F NMR spectrum. Based on data for substituted benzotrifluorides, a chemical shift around -61 to -64 ppm is expected.[5] This signal will be split by the proton at C-3 (⁵JFH) and the fluorine at C-5 (⁵JFF), likely appearing as a doublet of doublets (dd).

-

Aromatic Fluorines (F-2 and F-5): These will appear further downfield. The F-2 atom is ortho to a bromine atom, while the F-5 atom is ortho to the CF₃ group. These different environments will lead to distinct chemical shifts.

-

F-2: This fluorine will be coupled to the proton at C-3 (³JFH) and the fluorine at C-5 (³JFF), appearing as a doublet of doublets.

-

F-5: This fluorine will be coupled to the proton at C-3 (³JFH), the fluorine at C-2 (³JFF), and the CF₃ group (⁵JFF), resulting in a complex multiplet, likely a doublet of doublets of quartets (ddq).

-

¹³C NMR Analysis: Probing the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show seven distinct signals, six for the aromatic carbons and one for the trifluoromethyl carbon. A key feature will be the presence of large C-F coupling constants, which are invaluable for assignment.[6][7][8]

-

CF₃ Carbon: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a very large coupling constant (typically >250 Hz).[9] Its chemical shift is expected in the aromatic region, around 120-125 ppm .[6]

-

Aromatic Carbons:

-

C-F Carbons (C-2, C-5): These carbons will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. Their chemical shifts will be significantly downfield due to the direct attachment of the electronegative fluorine.

-

C-Br Carbon (C-1): The carbon attached to bromine will be shielded relative to the C-F carbons and will appear as a multiplet due to two- and three-bond couplings to the various fluorine atoms.

-

C-CF₃ Carbon (C-4): This carbon will appear as a quartet due to the two-bond coupling to the CF₃ fluorines (²JCF ≈ 30-35 Hz).[5]

-

C-H Carbons (C-3, C-6): These carbons will appear as complex multiplets due to coupling with neighboring and long-range fluorine atoms.

-

Predicted NMR Data Summary

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | H-3 | 7.5 - 7.9 | ddt | ³JH3-F2, ³JH3-F5, ⁵JH3-CF3 |

| ¹⁹F | -CF₃ | -61 to -64 | dd | ⁵JCF3-H3, ⁵JCF3-F5 |

| F-2 | -110 to -130 | dd | ³JF2-H3, ³JF2-F5 | |

| F-5 | -110 to -130 | ddq | ³JF5-H3, ³JF5-F2, ⁵JF5-CF3 | |

| ¹³C | -CF₃ | ~123 | q | ¹JC-F (~273 Hz) |

| C-1 | ~115 | m | ²JC1-F2, ³JC1-F6 | |

| C-2 | ~158 | d | ¹JC-F (~250 Hz) | |

| C-3 | ~118 | m | ²JC3-F2, ²JC3-F4, ³JC3-F5 | |

| C-4 | ~130 | q | ²JC4-CF3 (~33 Hz) | |

| C-5 | ~155 | d | ¹JC-F (~250 Hz) | |

| C-6 | ~120 | m | ²JC6-F5, ³JC6-F1 |

Note: Predicted values are based on established principles and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

C-F and CF₃ Stretching: The most intense and characteristic bands in the IR spectrum will be due to the C-F bonds.

-

Aromatic C-F Stretching: Strong absorptions are expected in the 1200-1300 cm⁻¹ region.

-

CF₃ Stretching: Trifluoromethyl groups give rise to very strong and characteristic absorption bands. A prominent band is expected near 1330 cm⁻¹ for the C-CF₃ stretching mode.[10] Other strong bands for symmetric and asymmetric CF₃ stretching modes typically appear in the 1100-1200 cm⁻¹ region.

-

-

Aromatic C=C Stretching: The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500-650 cm⁻¹ .

-

Aromatic C-H Stretching: The C-H stretch for the single aromatic proton will appear as a weak band above 3000 cm⁻¹ .

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak | Aromatic C-H Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Ring Stretch |

| ~1330 | Very Strong | C-CF₃ Stretch[10] |

| 1100 - 1300 | Strong | Aromatic C-F and CF₃ Stretches |

| 500 - 650 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free wipe.

-

Background Scan: Acquire a background spectrum. This scan measures the ambient atmosphere and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

-

Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion (M⁺˙): The molecular formula C₇H₂BrF₅ gives a monoisotopic mass of approximately 260 Da. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[11] Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z 260 (M⁺) and m/z 262 (M+2)⁺ .[11] This pattern is a definitive indicator of a single bromine atom in the ion.

-

Fragmentation: Aromatic compounds often show an intense molecular ion peak.[12] The primary fragmentation pathways are expected to involve the loss of the substituents.

-

Loss of Br: Fragmentation by loss of a bromine radical (•Br) would lead to an ion at m/z 181 .

-

Loss of CF₃: Loss of a trifluoromethyl radical (•CF₃) is a common pathway for such compounds, resulting in an ion at m/z 191/193 (still containing the bromine atom).[13]

-

Loss of F: Loss of a fluorine radical (•F) from the molecular ion would give a fragment at m/z 241/243 .

-

Proposed Primary Fragmentation Pathway

Caption: Proposed primary EI-MS fragmentation pathways.

Summary of Key Mass Spectral Data

| m/z (Mass-to-Charge) | Proposed Fragment Ion | Neutral Loss | Significance |

| 260 / 262 | [C₇H₂BrF₅]⁺˙ | - | Molecular Ion (M, M+2), confirms presence of one Br atom |

| 191 / 193 | [C₆H₂BrF₂]⁺ | •CF₃ | Loss of trifluoromethyl radical |

| 181 | [C₇H₂F₅]⁺ | •Br | Loss of bromine radical |

Conclusion

The structural confirmation of this compound is achieved through a cohesive analysis of NMR, IR, and MS data. ¹⁹F and ¹³C NMR are particularly powerful, revealing characteristic chemical shifts and C-F coupling constants that map the fluorine substitution pattern. ¹H NMR confirms the presence and electronic environment of the sole aromatic proton. IR spectroscopy validates the presence of C-F, C-Br, and CF₃ functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom via the distinct M/M+2 isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous identification of this complex fluorinated aromatic compound.

References

-

Alachem Co., Ltd. 1-bromo-2,5-difluoro-4-trifluoromethylbenzene. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. [Link]

-

Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

- 1. 261945-75-9 | 1-bromo-2,5-difluoro-4-trifluoromethylbenzene - Alachem Co., Ltd. [alachem.co.jp]

- 2. 261945-75-9|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. mdpi.com [mdpi.com]

- 10. ias.ac.in [ias.ac.in]

- 11. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. In the absence of specific experimental data for this molecule, this document synthesizes information from structurally analogous compounds to establish a theoretical framework for its behavior. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility and stability profiles. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively handle, formulate, and develop applications for this compound, ensuring scientific integrity and accelerating research timelines.

Introduction and Molecular Overview

This compound is a halogenated aromatic compound with the molecular formula C₇H₂BrF₅. Its structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethyl group, imparts a unique combination of chemical properties. The high electronegativity of the fluorine and trifluoromethyl substituents significantly influences the electron distribution of the aromatic ring, impacting its reactivity, lipophilicity, and metabolic stability. The presence of these functionalities suggests a compound with high stability and a preference for non-aqueous environments, making a thorough understanding of its solubility and stability paramount for its application in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₅ | - |

| Molecular Weight | 260.99 g/mol | [1] |

| Physical State | Liquid (at standard conditions) | [2] |

| CAS Number | 261945-75-9 | [1][3] |

Expected Solubility and Stability Profile

A critical analysis of the compound's structure allows for the formulation of a hypothesis regarding its solubility and stability.

Predicted Solubility

The extensive fluorination of the benzene ring, particularly the presence of the trifluoromethyl (-CF₃) group, is known to significantly increase lipophilicity.[4] This is due to the high electronegativity of fluorine, which polarizes the C-F bond, but the symmetrical nature of the -CF₃ group results in a low overall molecular dipole moment, favoring dissolution in non-polar solvents.

-

Aqueous Solubility: Expected to be very low. Halogenated benzenes, in general, exhibit poor water solubility, and the degree of halogenation is inversely proportional to aqueous solubility.[5]

-

Organic Solvent Solubility: Predicted to be high in a range of common organic solvents. Good solubility is anticipated in aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in less polar solvents like dichloromethane (DCM), ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be moderate.

Predicted Stability Profile

The stability of this compound is predicted to be robust under standard laboratory conditions, a characteristic feature of many highly fluorinated organic molecules.[4]

-

Thermal Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal stability to the trifluoromethyl group.[4] Significant thermal degradation is not expected under typical storage and handling temperatures.

-

Hydrolytic Stability: The trifluoromethyl group is generally resistant to hydrolysis. However, under harsh acidic or basic conditions, it can undergo conversion to a carboxylic acid group.[6][7] The C-Br bond may also be susceptible to nucleophilic attack under strong basic conditions.

-

Photostability: Aromatic bromine compounds are known to be susceptible to photodegradation.[8] The primary mechanism often involves the reductive debromination of the C-Br bond upon exposure to UV light.[8][9] Therefore, it is recommended to store this compound protected from light.

-

Oxidative Stability: The electron-withdrawing nature of the fluorine and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic attack, suggesting a high degree of resistance to oxidation. Degradation via oxidative pathways would likely require aggressive conditions, such as those generated by Advanced Oxidation Processes (AOPs).

Methodologies for Empirical Determination

To move from a theoretical profile to empirical data, the following experimental protocols are recommended. These methodologies are designed to be self-validating and are based on established principles in pharmaceutical and chemical development.

Solubility Determination

The choice between kinetic and thermodynamic solubility assessment depends on the stage of research. Early-stage discovery often utilizes kinetic solubility for high-throughput screening, while late-stage development requires the precision of thermodynamic solubility.[4]

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffered solutions, organic solvents) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Express the solubility as mg/mL or µg/mL.

Caption: Workflow for Forced Degradation and Stability Assessment.

Data Interpretation and Reporting

Solubility Data

The results from solubility experiments should be presented clearly, specifying the solvent system, temperature, and method used (thermodynamic vs. kinetic). An example of how to report this data is provided in Table 3.

Table 3: Example Solubility Data for this compound

| Solvent | Temperature (°C) | Method | Solubility (µg/mL) |

| Water (pH 7.4) | 25 | Thermodynamic | < 1 (Hypothetical) |

| PBS (pH 7.4) | 37 | Kinetic | ~5 (Hypothetical) |

| DMSO | 25 | Thermodynamic | > 100,000 (Hypothetical) |

| Methanol | 25 | Thermodynamic | ~50,000 (Hypothetical) |

| Acetonitrile | 25 | Thermodynamic | ~75,000 (Hypothetical) |

Stability Data

The stability data should include the percentage of the parent compound remaining at each time point under each stress condition. Any significant degradation products should be reported with their relative peak areas. The use of LC-MS is highly recommended for the structural elucidation of these degradants. Based on the identified products, potential degradation pathways can be proposed. For instance, photodegradation is likely to proceed via cleavage of the C-Br bond, while harsh basic hydrolysis may lead to the conversion of the -CF₃ group to a carboxylic acid.

Conclusion

While specific experimental data for this compound is not yet publicly available, a strong predictive framework for its solubility and stability can be established based on its chemical structure and the known properties of analogous compounds. It is anticipated to be a lipophilic compound with low aqueous solubility and high stability, though it may be susceptible to photodegradation and hydrolysis under harsh conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical parameters, thereby enabling the informed and efficient progression of research and development activities involving this compound.

References

- Kaga, A., Hayashi, H., Hakamata, H., Oi, M., Uchiyama, M., Takita, R., & Chiba, S. (2017). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.

- Li, Y., Wang, Y., Zhang, J., Liu, J., & Jiang, G. (2018). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 23(9), 2315.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Wei, Y., Chen, J., Shang, C., & Li, Y. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 01016.

- Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.

- Zhang, C., Li, Y., Wang, Y., & Chen, J. (2021). Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process.

- BenchChem. (2025). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. BenchChem Technical Support.

- Li, Y., & Chen, J. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.

- MedCrave. (2016).

- Gore, M. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. Archives of Industrial Hygiene and Toxicology, 72(3), 163-178.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 7. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

The Dual-Edged Sword: A Technical Guide to the Reactivity of Polyfluorinated Trifluoromethylated Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyfluorinated and trifluoromethylated benzene derivatives represent a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine (F) and trifluoromethyl (CF₃) groups onto an aromatic scaffold imparts a unique and often counterintuitive reactivity profile. These substituents, through their powerful electron-withdrawing effects, fundamentally alter the electron density of the benzene ring, transforming it from a classical nucleophile into a versatile electrophilic building block. This guide provides an in-depth exploration of the reactivity of these motifs, focusing on the core principles of nucleophilic aromatic substitution (SNA), the nuances of electrophilic aromatic substitution (EAS), and the strategic utility of metal-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings and providing field-tested experimental protocols, this document aims to equip researchers with the foundational knowledge required to harness the synthetic potential of this important class of molecules.

The Electronic Influence of -F and -CF₃: A Tale of Two Effects

The reactivity of a benzene ring is dictated by its electron density. Typical aromatic compounds are electron-rich and readily undergo electrophilic aromatic substitution. However, the introduction of multiple fluorine atoms and trifluoromethyl groups dramatically inverts this characteristic.

-

Inductive Effect (-I): Both fluorine and the CF₃ group are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bonds, rendering the ring electron-deficient.

-

Resonance Effect (+R): Fluorine, possessing lone pairs of electrons, can donate electron density to the ring via resonance. However, this effect is significantly weaker than its inductive withdrawal. The CF₃ group has no resonance-donating capability.

The net result is a significant polarization of the C-F and C-CF₃ bonds and a substantial decrease in the overall electron density of the benzene ring. This electron deficiency is the primary driver for the reactivity patterns discussed herein, most notably the dramatic activation towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The most synthetically valuable reaction for polyfluorinated trifluoromethylated benzenes is the Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the substituents activates the ring, making it susceptible to attack by nucleophiles.[1][2]